2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
2-(7-(Furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted with a morpholino group at position 2, a furan-2-yl moiety at position 7, and an N-(3-methoxyphenyl)acetamide side chain. This structure combines multiple pharmacophoric elements:
- Thiazolo[4,5-d]pyridazinone: A bicyclic scaffold associated with kinase inhibition and anti-inflammatory activity .
- Morpholino group: Enhances solubility and modulates target binding .
- Furan-2-yl: Contributes to π-π stacking interactions in biological systems.
- 3-Methoxyphenylacetamide: Influences electronic properties and bioavailability.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-30-15-5-2-4-14(12-15)23-17(28)13-27-21(29)19-20(18(25-27)16-6-3-9-32-16)33-22(24-19)26-7-10-31-11-8-26/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBCHFWSTNEAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazolopyridazine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The furan ring and morpholine group are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions. The final step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiazolopyridazine core can be reduced to form dihydro derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazolopyridazine core can produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the thiazolopyridazine core.
Medicine: As a potential therapeutic agent due to its unique structure and biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and morpholine group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- The morpholino group in the target compound and CAS 1021078-54-5 improves water solubility and binding to ATP pockets in kinases .
- 3-Methoxyphenyl vs. 4-Acetylphenyl : Methoxy’s electron-donating nature may enhance metabolic stability compared to acetyl’s susceptibility to hydrolysis .
- Furan-2-yl : Common in both the target and CAS 1021078-54-5; enhances aromatic interactions in hydrophobic binding pockets.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling morpholine-substituted intermediates with furan-containing precursors under mild conditions. Key steps include:
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer: A combination of 1D/2D NMR , FT-IR , and X-ray crystallography is essential:
- ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm) and furan protons (δ 6.4–7.2 ppm) .
- HSQC/HMBC : Confirm connectivity between the thiazolo-pyridazinone core and acetamide side chain .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., planarity of the fused heterocycle) .
Q. How can in vitro bioactivity assays be designed to evaluate this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., kinase targets) with IC₅₀ determination via dose-response curves .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols (48–72 hrs incubation) .
- Binding affinity studies : Perform SPR or ITC to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in morpholine) causing signal splitting .
- Computational DFT modeling : Compare calculated vs. experimental chemical shifts (B3LYP/6-311+G(d,p) basis set) .
- Isotopic labeling : Use ¹⁵N-labeled analogs to resolve overlapping peaks in HMBC spectra .
Q. What strategies improve pharmacokinetic profiles (e.g., solubility, metabolic stability)?
Methodological Answer:
- Prodrug modification : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan oxidation) using liver microsomes + LC-MS .
- LogP optimization : Replace morpholine with piperazine to reduce hydrophilicity (calculated LogP from 1.8 to 2.4) .
Q. How does substituent variation (e.g., furan vs. thiophene) affect bioactivity?
Methodological Answer:
Q. How can discrepancies in reported bioactivity data be analyzed?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
- Assay interference checks : Test for false positives via counterscreens (e.g., fluorescence quenching in HTS) .
- Batch-to-batch purity : Verify compound integrity via HPLC (>98% purity) before bioassays .
Q. What computational tools predict binding modes to novel targets?
Methodological Answer:
- Homology modeling : Build 3D structures of unexplored targets (e.g., PARP isoforms) using SWISS-MODEL .
- MD simulations : Assess binding stability (50 ns trajectories, AMBER force field) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., morpholine → thiomorpholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
